molecular formula C5H9Br2N B15288935 2,6-Dibromopiperidine CAS No. 916792-59-1

2,6-Dibromopiperidine

Cat. No.: B15288935
CAS No.: 916792-59-1
M. Wt: 242.94 g/mol
InChI Key: KUJVSBNVZUZOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromopiperidine is a brominated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromopiperidine can be synthesized through several methods. One common approach involves the bromination of piperidine using bromine or other brominating agents under controlled conditions. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromopiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

2,6-Dibromopiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used to study the effects of brominated piperidines on biological systems and to develop new bioactive molecules.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromopiperidine involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

    2,6-Dibromopyridine: Another brominated heterocycle with similar chemical properties but different applications.

    2,6-Dichloropiperidine: A chlorinated analogue with distinct reactivity and uses.

    2,6-Dibromoaniline: A brominated aromatic compound with different electronic properties and reactivity.

Uniqueness: 2,6-Dibromopiperidine is unique due to its specific substitution pattern and the presence of bromine atoms, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in organic synthesis and other fields.

Properties

CAS No.

916792-59-1

Molecular Formula

C5H9Br2N

Molecular Weight

242.94 g/mol

IUPAC Name

2,6-dibromopiperidine

InChI

InChI=1S/C5H9Br2N/c6-4-2-1-3-5(7)8-4/h4-5,8H,1-3H2

InChI Key

KUJVSBNVZUZOMF-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(C1)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.